molecular formula C13H16FN3O4 B4915972 Ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B4915972
M. Wt: 297.28 g/mol
InChI Key: PVRMTVXPYYOQRE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H16FN3O4. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 2-fluoro-4-nitroaniline with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both fluoro and nitro groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

ethyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O4/c1-2-21-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRMTVXPYYOQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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